2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-
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Overview
Description
2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl- is a complex organic compound with the molecular formula C15H12O3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl- typically involves the 1,4-conjugated addition of 2-hydroxy-5,8-dimethoxy-1,4-naphthoquinone to α, β-enones . Another method includes the 1,2-addition of hydroxynaphthazarins to α, β-enals under acid-catalysis conditions . These reactions are usually carried out in ethanol with a mixture of CH3NH2·HCl and p-TsOH as catalysts .
Industrial Production Methods: the development of efficient synthetic methods is crucial due to the low natural availability of such compounds .
Chemical Reactions Analysis
Types of Reactions: 2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidants, bases, and acids. For example, the 1,4-conjugated addition reaction uses α, β-enones and 2-hydroxy-5,8-dimethoxy-1,4-naphthoquinone . The 1,2-addition reaction involves hydroxynaphthazarins and α, β-enals under acid-catalysis conditions .
Major Products: The major products formed from these reactions are various derivatives of naphthoquinone, which exhibit unique structural and functional properties .
Scientific Research Applications
2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl- has a broad spectrum of applications in scientific research. It is known for its antioxidant, antitumor, and antimicrobial activities . These properties make it a valuable compound in the fields of chemistry, biology, and medicine. For instance, it has been studied for its potential use as a drug due to its biological activity .
Mechanism of Action
The mechanism by which 2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl- exerts its effects is primarily through its interaction with molecular targets and pathways involved in oxidative stress and cellular signaling . The dihydropyran structural group is crucial for its biological activity, contributing to its antioxidant and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds:
- 6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
- 6,9-Dihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
- 6,9-Dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione
Uniqueness: What sets 2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl- apart from similar compounds is its unique structural configuration and the presence of the methoxy and dimethyl groups. These features contribute to its distinct chemical and biological properties, making it a compound of significant interest in various research domains .
Properties
IUPAC Name |
9-methoxy-2,2-dimethylbenzo[g]chromene-5,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-16(2)8-7-10-13(17)9-5-4-6-11(19-3)12(9)14(18)15(10)20-16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAOFMNANKHBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481949 |
Source
|
Record name | 2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58785-62-9 |
Source
|
Record name | 2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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